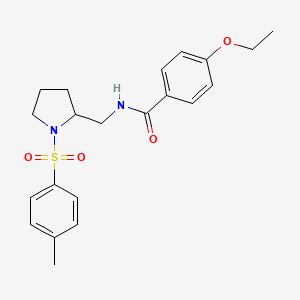
4-ethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzamide derivatives is well-documented in the provided papers. For instance, paper describes the preparation of optical isomers of a benzamide derivative from optically active pyrrolidine di-p-toluenesulfonate, which is prepared from commercially available trans-4-hydroxy-L-proline. Similarly, paper reports the synthesis of a series of benzamide derivatives with various N-4 substituents and their evaluation for gastrokinetic activity. These methods could potentially be adapted for the synthesis of "4-ethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide" by altering the substituents and reaction conditions accordingly.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. Paper discusses the characterization of two polymorphs of a benzamide derivative using X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and NMR spectroscopy. These techniques could be applied to determine the molecular structure of "this compound" and to understand the impact of the ethoxy and tosylpyrrolidinyl substituents on the compound's conformation and stability.
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives is influenced by their substituents. Paper describes the synthesis of N-(pyridin-3-yl)benzamide derivatives and their evaluation for anticancer activity, indicating that the presence of methoxy and nitro groups in the benzamide moiety enhances potency. This suggests that the ethoxy group in "this compound" may also affect its reactivity and potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are important for their practical application. Paper provides a detailed analysis of the thermal properties of two polymorphs of a benzamide derivative, which could be relevant for understanding the properties of "this compound". Additionally, paper discusses the antioxidant activity of a benzamide derivative using X-ray diffraction and DFT calculations, which could be indicative of the potential antioxidant properties of the compound .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
A key aspect of research on 4-ethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide involves its synthesis and the exploration of its chemical structure. Studies such as those by Bobeldijk et al. (1990) have developed methodologies for the high-yield synthesis of related benzamide derivatives, which are precursors to radiopharmaceuticals for imaging purposes (Bobeldijk et al., 1990). These methodologies highlight the importance of specific benzamide compounds in the preparation of diagnostic agents, demonstrating the relevance of chemical synthesis techniques in enhancing the availability and purity of these compounds for further research and application.
Potential Therapeutic Applications
Research into the neuroleptic activity of benzamide derivatives, as investigated by Iwanami et al. (1981), has shown that these compounds exhibit significant inhibitory effects on certain types of behavior in animal models, indicating their potential utility in treating disorders such as psychosis (Iwanami et al., 1981). This line of research points to the therapeutic possibilities of benzamide derivatives, including this compound, in managing mental health conditions.
Receptor Binding Properties
The binding properties of substituted benzamides to receptors, particularly dopamine-D2 receptors in the brain, have been a subject of study, offering insights into how these compounds could influence neurotransmitter systems. Works like that of Hall, Köhler, and Gawell (1985) have detailed the selective blocking by substituted benzamides of dopamine-D2 binding sites, providing a foundation for their use in studying and potentially treating neurological disorders (Hall, Köhler, & Gawell, 1985).
Diagnostic Applications in Neurodegenerative Diseases
Benzamide derivatives have also been explored for their diagnostic capabilities in neurodegenerative diseases. For instance, Kepe et al. (2006) utilized a specific benzamide derivative as a molecular imaging probe to quantify receptor densities in Alzheimer's disease patients, suggesting the utility of these compounds in the early diagnosis and monitoring of neurodegenerative conditions (Kepe et al., 2006).
Advanced Drug Development
Further research by Zhou et al. (2008) on the development of histone deacetylase inhibitors highlights the role of benzamide derivatives in creating new therapeutic agents with potential applications in cancer treatment (Zhou et al., 2008). This indicates the broader applicability of these compounds in addressing a variety of health conditions beyond their initial neurologic and psychiatric implications.
Direcciones Futuras
Propiedades
IUPAC Name |
4-ethoxy-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-3-27-19-10-8-17(9-11-19)21(24)22-15-18-5-4-14-23(18)28(25,26)20-12-6-16(2)7-13-20/h6-13,18H,3-5,14-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMUNHUIXWVMCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

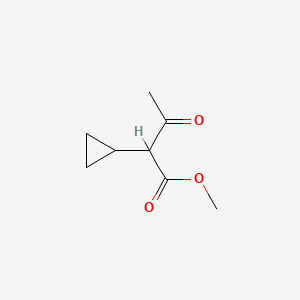
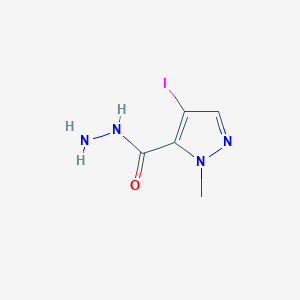
![1-[(2-fluorophenyl)methoxy]-N-(3-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2552750.png)
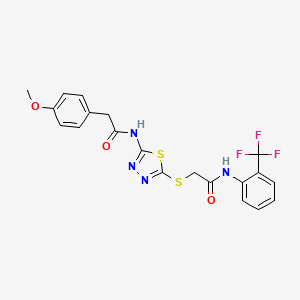

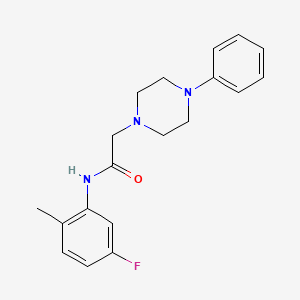
![7-((4-ethylphenoxy)methyl)-1-methyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2552762.png)
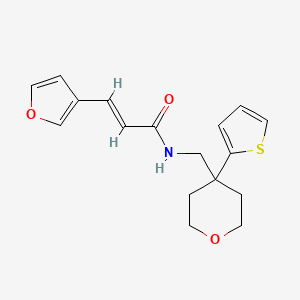
![8-(2-(diethylamino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2552765.png)
![2,2-dimethyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide](/img/structure/B2552766.png)
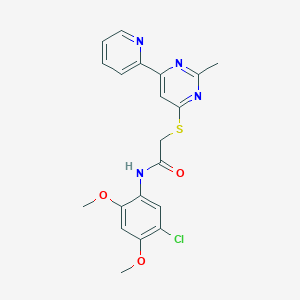
![Ethyl 2-(4-(5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamido)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2552769.png)
![3-{[(1-Cyanocyclopentyl)carbamoyl]methoxy}naphthalene-2-carboxylic acid](/img/structure/B2552770.png)
![2-Chloro-N-[4-hydroxy-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2552771.png)